2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c20-13-3-1-12(2-4-13)11-28-19-21-16-9-10-27-17(16)18(24)22(19)14-5-7-15(8-6-14)23(25)26/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFHFOVIZBSZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno-pyrimidine derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thieno[3,2-d]pyrimidin core substituted with a 4-fluorobenzyl thio group and a 4-nitrophenyl moiety. The presence of these functional groups is believed to influence its biological activity.
Research indicates that compounds similar to 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one may act through various mechanisms:
- Inhibition of Enzymatic Activity : Many thienopyrimidine derivatives exhibit inhibitory effects on specific enzymes such as kinases and phosphodiesterases, which are crucial in cellular signaling pathways.
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting an ability to disrupt bacterial cell functions.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cell proliferation in cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.
Antimicrobial Activity
A study evaluated the antimicrobial properties of thienopyrimidine derivatives against several bacterial strains. The results indicated that 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one exhibited significant activity against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast) | 15.5 ± 1.0 |
| A549 (lung) | 22.8 ± 1.5 |
| HCT116 (colon) | 18.0 ± 0.5 |
These results indicate promising anticancer activity and warrant further investigation into its mechanism of action.
Case Studies
- Case Study on Antimicrobial Resistance : A recent study explored the effectiveness of thienopyrimidine derivatives in overcoming antibiotic resistance in Staphylococcus aureus. The compound was found to enhance the efficacy of traditional antibiotics when used in combination therapies.
- Case Study on Cancer Treatment : In a preclinical model of breast cancer, treatment with 2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one resulted in significant tumor regression compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment protocols.
Comparison with Similar Compounds
Key Observations:
Fluorine at the benzyl position (4- vs. 2- in ) may alter steric and electronic profiles, affecting target binding .
Solubility and Stability :
- The nitro group increases polarity, likely reducing lipophilicity compared to methyl (logP ~2.5 vs. ~3.5 for ). However, the 4-fluorobenzylthio group may counterbalance this by improving membrane permeability .
- Hydroxyl groups in compound 3b significantly raise melting points (303–304°C), suggesting strong intermolecular hydrogen bonding, whereas the target’s nitro group may favor π-π stacking.
Synthetic Accessibility :
- Derivatives with methyl or methoxy groups (e.g., 3a ) are synthesized via alkylation (48% yield) or demethylation (57% yield), whereas introducing nitro groups typically requires nitration under controlled conditions, which may lower yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
